molecular formula C20H37N3O2 B6906213 N-(cyclohexylmethyl)-2-[4-(oxan-4-ylmethyl)piperazin-1-yl]propanamide

N-(cyclohexylmethyl)-2-[4-(oxan-4-ylmethyl)piperazin-1-yl]propanamide

Cat. No.: B6906213
M. Wt: 351.5 g/mol
InChI Key: OUGGIRAMIJSPLY-UHFFFAOYSA-N
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Description

N-(cyclohexylmethyl)-2-[4-(oxan-4-ylmethyl)piperazin-1-yl]propanamide is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a cyclohexylmethyl group, an oxan-4-ylmethyl group, and a piperazine ring

Properties

IUPAC Name

N-(cyclohexylmethyl)-2-[4-(oxan-4-ylmethyl)piperazin-1-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37N3O2/c1-17(20(24)21-15-18-5-3-2-4-6-18)23-11-9-22(10-12-23)16-19-7-13-25-14-8-19/h17-19H,2-16H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGGIRAMIJSPLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1CCCCC1)N2CCN(CC2)CC3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylmethyl)-2-[4-(oxan-4-ylmethyl)piperazin-1-yl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Oxan-4-ylmethyl Group: The oxan-4-ylmethyl group can be introduced via nucleophilic substitution reactions involving oxirane derivatives.

    Attachment of the Cyclohexylmethyl Group: The cyclohexylmethyl group can be attached through reductive amination reactions using cyclohexanone and suitable reducing agents.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through acylation reactions using propanoyl chloride or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylmethyl)-2-[4-(oxan-4-ylmethyl)piperazin-1-yl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, acyl halides, or sulfonyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(cyclohexylmethyl)-2-[4-(oxan-4-ylmethyl)piperazin-1-yl]propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-2-[4-(oxan-4-ylmethyl)piperazin-1-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or ion channels, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclohexylmethyl)-2-[4-(morpholin-4-ylmethyl)piperazin-1-yl]propanamide
  • N-(cyclohexylmethyl)-2-[4-(tetrahydro-2H-pyran-4-ylmethyl)piperazin-1-yl]propanamide
  • N-(cyclohexylmethyl)-2-[4-(piperidin-4-ylmethyl)piperazin-1-yl]propanamide

Uniqueness

N-(cyclohexylmethyl)-2-[4-(oxan-4-ylmethyl)piperazin-1-yl]propanamide is unique due to the presence of the oxan-4-ylmethyl group, which imparts distinct chemical and biological properties. This structural feature may influence its reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for various research applications.

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